(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
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Overview
Description
(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the Suzuki–Miyaura coupling reaction, which uses boronic acid derivatives and palladium catalysts to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would likely be automated and conducted in reactors designed for efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-6-boronic acid
- 7-Methylimidazo[1,2-a]pyridine
Comparison: (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group at the 6-position and the methyl group at the 8-position.
Properties
Molecular Formula |
C8H9BN2O2 |
---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-4-7(9(12)13)5-11-3-2-10-8(6)11/h2-5,12-13H,1H3 |
InChI Key |
QCPAUAYAVPKIFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C=CN=C2C(=C1)C)(O)O |
Origin of Product |
United States |
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